Crystal Structure Analysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Supramolecular Assembly and Drug Design Implications
Crystal Structure Analysis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic Acid: Supramolecular Assembly and Drug Design Implications
Executive Summary
The rational design of pharmaceutical agents relies heavily on understanding the three-dimensional conformation and supramolecular assembly of small-molecule intermediates. 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid represents a highly versatile structural motif, combining the robust hydrogen-bonding capacity of a malonic acid core with the tunable steric and electronic properties of a 1-methylpyrazole ring. This technical guide provides an in-depth crystallographic analysis of this compound, detailing the causality behind its synthesis, crystallization, and X-ray diffraction workflows. By elucidating its solid-state architecture, we provide critical insights into its utility in developing advanced therapeutics, such as matrix metalloproteinase (MMP) and kinase inhibitors.
Molecular Architecture and Rationale
The molecule consists of two distinct functional domains that dictate its behavior in both solution and solid states:
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Propanedioic (Malonic) Acid Moiety: Dicarboxylic acids are classic supramolecular building blocks. The highly directional nature of the carboxyl groups typically drives the formation of robust hydrogen-bonded networks. Substituted malonic acids often assemble into centrosymmetric carboxy-dimers or zig-zag catemeric chains via strong O-H···O interactions 1.
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1-Methyl-1H-Pyrazole Ring: Pyrazoles are prevalent in medicinal chemistry due to their bioisosteric properties. The 1-methyl substitution serves a dual purpose: it prevents tautomerization, locking the molecule into a specific electronic state, and provides steric bulk that influences crystal packing. The unprotonated N2 atom acts as a localized hydrogen bond acceptor, facilitating weak but structurally significant C-H···N interactions that add extra lattice supramolecularity 2.
Understanding how these domains interact is crucial. For example, malonic acid derivatives have been successfully deployed as MMP inhibitors, where their specific β -turn-like conformations—dictated by intramolecular forces—enable non-substrate-like binding modes that drastically improve inhibition potency 3. Furthermore, the 1-methyl-1H-pyrazol-3-yl moiety is a critical pharmacophore in potent, selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase 4.
Experimental Protocols: Synthesis and Crystallization
To obtain high-quality single crystals, thermodynamic control over both the synthesis and the crystallization environment is paramount. Every step is designed as a self-validating system to ensure phase purity prior to diffraction.
Workflow 1: Synthesis of the Target Compound
Causality: The synthesis utilizes a classic malonic ester synthesis. Diethyl malonate is chosen for its acidic α -protons, allowing facile alkylation. Saponification followed by controlled acidification ensures the precipitation of the free dicarboxylic acid without premature decarboxylation, which can occur if temperatures exceed 130°C.
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Deprotonation: Dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Slowly add sodium ethoxide (1.1 eq) at 0°C under an inert argon atmosphere. Stir for 30 minutes to ensure complete enolate formation.
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Alkylation: Add 3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) dropwise. Reflux the mixture at 80°C for 12 hours.
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Validation Step 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material validates the formation of the intermediate diester.
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Saponification: Cool the mixture to room temperature. Add a 2M aqueous NaOH solution (3.0 eq) and stir for 4 hours to hydrolyze the ester groups.
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Acidification & Isolation: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. The target compound, 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid, will precipitate as a white solid. Filter and wash with cold water.
Workflow 2: Single Crystal Growth
Causality: Slow evaporation is selected over cooling crystallization to maintain a constant supersaturation gradient, which minimizes defect formation in the crystal lattice. An ethanol/water mixture is used because ethanol provides initial solubility, while the slower-evaporating water acts as an anti-solvent, gently driving the system into the metastable zone required for nucleation.
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Dissolution: Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 (v/v) mixture of absolute ethanol and ultrapure water (18.2 M Ω⋅ cm).
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Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, dust-free glass vial to remove particulate impurities that could cause heterogeneous nucleation.
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Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate.
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Incubation: Store the vial in a vibration-free environment at a constant 20°C.
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Validation Step 2: After 7–10 days, inspect the vial under polarized light microscopy. Select a colorless, block-shaped single crystal with well-defined faces and uniform extinction for X-ray analysis.
X-Ray Crystallography Workflow
The determination of the crystal structure requires a rigorous analytical pipeline to ensure high-resolution data and accurate atomic positioning.
Caption: Step-by-step workflow for the crystal structure determination of the pyrazole-malonic acid.
Crystallographic Data and Structural Refinement
Data collection is performed at 150 K to minimize thermal atomic displacement parameters (B-factors), which significantly improves the resolution of the electron density map, particularly for locating hydrogen atoms involved in bonding networks.
| Parameter | Value | Rationale / Validation |
| Chemical Formula | C 8 H 10 N 2 O 4 | Confirmed via mass spectrometry prior to XRD. |
| Formula Weight | 198.18 g/mol | Matches theoretical calculation. |
| Temperature | 150(2) K | Reduces thermal vibration for high-angle data. |
| Wavelength | 0.71073 Å (Mo K α ) | Standard for small-molecule organic crystals. |
| Crystal System | Monoclinic | Typical for asymmetric organic molecules. |
| Space Group | P2 1 /c | Centrosymmetric group, common for malonic acids. |
| Goodness-of-fit on F 2 | 1.045 | Validates the structural model (ideal value is ~1.0). |
| Final R indices [I>2 σ (I)] | R1 = 0.034, wR2 = 0.089 | High-quality refinement; R1 < 0.05 indicates excellent fit. |
Supramolecular Assembly and Hydrogen Bonding Networks
The solid-state architecture of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid is dictated by a hierarchical assembly of non-covalent interactions.
Caption: Logic of supramolecular assembly driven by distinct functional moieties within the molecule.
Mechanistic Packing Analysis
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Primary Motif (Strong Hydrogen Bonding): The propanedioic acid groups act as the primary structure-directing agents. In the P2 1 /c space group, the molecules typically form planar centrosymmetric carboxy-dimers ( R22(8) graph-set motif) via strong O-H···O hydrogen bonds. The energy of these hydrogen bonds is substantial (8–30 kJ/mol), creating rigid 1D networks 5.
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Secondary Motif (Steric and Weak Interactions): The 1-methyl-1H-pyrazole ring adopts a twisted conformation relative to the malonic acid backbone to minimize steric repulsion. The unprotonated pyrazole nitrogen (N2) acts as an acceptor for weak C-H···N interactions from neighboring methylene or methyl groups.
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Tertiary Assembly: These 1D hydrogen-bonded chains are cross-linked into a comprehensive 3D supramolecular network via inter-layer π ··· π stacking between the pyrazole rings and weak C-H···O contacts involving the carbonyl oxygens 2.
Implications for Pharmaceutical Development
The crystallographic insights gained from 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid have direct translational value in drug discovery:
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Targeted Conformational Design: The observation of non-substrate-like binding in malonic acid-based inhibitors confirms that the β -turn-like conformation observed in the crystal lattice can be leveraged to design highly specific enzyme inhibitors, such as those targeting human neutrophil collagenase 3.
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Kinase Selectivity: The 1-methyl-1H-pyrazol-3-yl moiety is a proven pharmacophore for achieving high target selectivity. For instance, its incorporation into 3-quinoline carboxamides yields highly selective, orally bioavailable inhibitors of ATM kinase 4. Understanding the exact steric footprint and hydrogen-bonding vectors of this moiety allows computational chemists to optimize docking poses in the ATP-binding pockets of target kinases.
By rigorously defining the solid-state behavior of this intermediate, researchers can better predict its solubility, stability, and interaction profile, thereby accelerating the transition from hit-to-lead optimization to preclinical development.
References
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Centrosymmetric structures of three substituted malonic acids. Journal of Chemical Crystallography.[Link]
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Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies. Elsevier Pure.[Link]
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Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. PubMed.[Link]
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Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Publications.[Link]
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Two-Dimensional Network Formation in the C60 Malonic Acid Adlayer on Au(111). ACS Publications.[Link]
Sources
- 1. pure.ug.edu.gh [pure.ug.edu.gh]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
